molecular formula C11H18N4OS B1481963 (1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2097964-90-2

(1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1481963
M. Wt: 254.35 g/mol
InChI Key: MDQSEYCFINVULA-UHFFFAOYSA-N
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Description

(1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H18N4OS and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Activity : This compound has been identified as part of a class of catalysts for Huisgen 1,3-dipolar cycloadditions, which are important in the synthesis of various organic compounds. A study demonstrated the effectiveness of a similar triazole-based ligand in catalyzing these reactions in water or under neat conditions, highlighting its potential in green chemistry (Ozcubukcu et al., 2009).

  • Synthesis of Novel Compounds : Derivatives of this compound have been used in the synthesis of aziridine-1,2,3-triazole hybrid derivatives. These compounds have shown potential anticancer activities, suggesting their usefulness in medicinal chemistry (Dong et al., 2017).

  • Antibacterial and Anticonvulsant Properties : Some derivatives have also been evaluated for their antibacterial, antifungal, and anticonvulsant activities. The research indicated that certain synthesized compounds exhibited moderate antibacterial and antifungal activities, and excellent anticonvulsant activity (Rajasekaran et al., 2006).

  • Chemical Transformations : The compound has been involved in the study of novel transformations for the synthesis of various heterocyclic compounds. These transformations are crucial for the development of new pharmaceuticals and materials (Pokhodylo et al., 2010).

  • Catalytic Applications in Synthesis : The triazole structure, similar to the compound , has been utilized in developing ligands for catalytic applications, particularly in asymmetric synthesis. This research area is vital for the production of enantiomerically pure compounds in the pharmaceutical industry (Etayo et al., 2016).

properties

IUPAC Name

[1-[1-(thian-4-yl)azetidin-3-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,10-11,16H,1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQSEYCFINVULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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